Tartrate de métoprolol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Metoprolol tartrate is a member of phenols and an alcohol.

Metoprolol Tartrate is the tartrate salt form of metoprolol, a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol tartrate antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction, and consequently a diminished cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thus decreasing sympathetic activation, including vasoconstriction, aldosterone secretion.

A selective adrenergic beta-1 blocking agent that is commonly used to treat ANGINA PECTORIS; HYPERTENSION; and CARDIAC ARRHYTHMIAS.

See also: Metoprolol (has active moiety); Hydrochlorothiazide; metoprolol tartrate (component of); Chlorthalidone; metoprolol tartrate (component of).

Applications De Recherche Scientifique

Médecine personnalisée et pédiatrie

Le tartrate de métoprolol (MPT) attire l'attention dans la recherche pharmaceutique pour son potentiel en médecine personnalisée, en particulier en pédiatrie . Il est utilisé hors AMM en fonction des expériences totales .

Films orodispersibles (ODF)

Les ODF se sont avérés être une forme posologique alternative acceptée. Le MPT est utilisé dans le développement d'ODF empreints à base d'hypromellose avec des doses uniques de MPT thérapeutiquement raisonnables de 0,35 à 3,5 mg pour un usage pédiatrique .

3. Impression à jet d'encre pour le dosage individualisé des médicaments L'impression à jet d'encre est considérée comme une technologie essentielle pour le dépôt précis des principes actifs pharmaceutiques (API). Le MPT est utilisé dans ce contexte pour développer des ODF empreints .

Traitement des maladies cardiaques

Les bêta-bloquants (β) comme le métoprolol sont essentiels pour le traitement des maladies cardiaques chez les adultes mais aussi chez les prématurés, les nouveau-nés et les enfants .

Impact sur la dureté des comprimés

La dureté des comprimés a un impact sur la vitesse de dissolution des comprimés de this compound 100 mg . Ceci est important pour garantir l'efficacité du médicament.

Système transdermique d'administration de médicaments

Le this compound est considéré comme un médicament idéal pour le système transdermique d'administration de médicaments . Des substances comme le SLS, le DMSO et l'acide oléique peuvent induire une augmentation significative de la perméation des médicaments .

Antagoniste du récepteur β1-adrénergique

Le this compound est un antagoniste du β1-AR (récepteur β1-adrénergique). Il inhibe la production spontanée d'endotheline-1 in vitro et présente des propriétés antihypertensives .

Activité Biologique

Seloken, the brand name for metoprolol, is a selective beta-1 adrenergic receptor blocker widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. This article delves into the biological activity of Seloken, highlighting its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

Metoprolol selectively inhibits beta-1 adrenergic receptors primarily located in the heart. By blocking these receptors, Seloken reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. The following table summarizes its primary mechanisms:

| Mechanism | Effect |

|---|---|

| Beta-1 receptor blockade | Decreased heart rate (negative chronotropic effect) |

| Decreased myocardial contractility | Reduced oxygen demand by the heart |

| Inhibition of renin release | Lowered angiotensin II levels, reducing vasoconstriction |

Pharmacokinetics

The pharmacokinetic profile of metoprolol is characterized by rapid absorption and extensive first-pass metabolism. The following key parameters are noted:

- Bioavailability : Approximately 50% due to first-pass metabolism.

- Half-life : 3 to 7 hours, allowing for once or twice-daily dosing.

- Metabolism : Primarily hepatic via cytochrome P450 enzymes (CYP2D6).

Clinical Applications

Seloken is indicated for various cardiovascular conditions. Its efficacy and safety have been evaluated in multiple clinical studies:

- Hypertension Management : Metoprolol effectively lowers blood pressure and reduces the risk of cardiovascular events.

- Angina Pectoris : It decreases frequency and severity of anginal attacks by reducing myocardial oxygen demand.

- Heart Failure : Clinical trials have shown that metoprolol improves survival rates in patients with chronic heart failure.

Case Studies

Several studies have illustrated the clinical effectiveness of Seloken:

- Study on Hypertension : A randomized controlled trial involving 300 patients showed that metoprolol significantly reduced systolic blood pressure by an average of 15 mmHg compared to placebo over 12 weeks .

- Heart Failure Outcomes : In a cohort study of patients with chronic heart failure, those treated with metoprolol had a 34% reduction in mortality compared to those receiving standard care without beta-blockers .

Side Effects and Considerations

While generally well-tolerated, Seloken can cause side effects such as fatigue, dizziness, and bradycardia. Caution is advised in patients with asthma or chronic obstructive pulmonary disease (COPD) due to potential bronchoconstriction.

Research Findings

Recent research has expanded our understanding of metoprolol's biological activity:

- A study published in The Journal of Clinical Pharmacology highlighted that metoprolol's anti-inflammatory properties may contribute to its cardioprotective effects .

- Another investigation found that metoprolol can improve endothelial function in hypertensive patients, suggesting additional cardiovascular benefits beyond heart rate reduction .

Propriétés

Numéro CAS |

56392-17-7 |

|---|---|

Formule moléculaire |

C19H31NO9 |

Poids moléculaire |

417.5 g/mol |

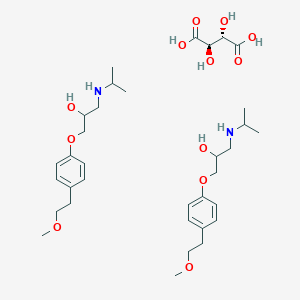

Nom IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C15H25NO3.C4H6O6/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

Clé InChI |

WPTKISQJQVFSQI-LREBCSMRSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérique |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

56392-17-7 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

> 98% |

Synonymes |

56392-17-7; 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 2,3-dihydroxysuccinate (2:1); Metoprolol-(+,-) (+)-tartrate salt; Prestwick_1009; AC1O4WIQ; SCHEMBL2051655 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.